(2-Chloroethyl)benzene
Overview
Description
(2-Chloroethyl)benzene, also known as 2-Phenylethyl chloride, is an organic compound with the molecular formula C8H9Cl. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with ethylene oxide in the presence of a catalyst, followed by chlorination. Another method involves the reaction of benzene with ethylene dichloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, this compound is typically produced by the chlorination of ethylbenzene. This process involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures and results in the formation of this compound along with other chlorinated by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: It can be oxidized to form this compound oxide or further to benzoic acid derivatives.
Reduction Reactions: It can be reduced to form ethylbenzene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Scientific Research Applications
(2-Chloroethyl)benzene has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of certain drugs and as a reagent in medicinal chemistry research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Similar in structure but lacks the ethyl group.
Ethylbenzene: Similar in structure but lacks the chlorine atom.
Benzyl Chloride: Similar in structure but has a different position of the chlorine atom.
Uniqueness
(2-Chloroethyl)benzene is unique due to the presence of both the ethyl group and the chlorine atom, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNZINNZIQVULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060748 | |
Record name | 1-Chloro-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
198 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.69 mm Hg at 25 °C | |
Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light red, clear liquid | |
CAS No. |
622-24-2, 1331-31-3 | |
Record name | Phenylethyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chloroethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloroethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, (2-chloroethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-phenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ | |
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Record name | 2-Phenyl-1-chloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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